({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
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Overview
Description
({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid: is a complex organic compound that features a thiadiazole ring, a heptyloxybenzamido group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The heptyloxybenzamido group is then introduced via an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. Finally, the sulfanylacetic acid moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamido group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid: can be compared with other compounds that have similar structural features, such as:
Thiadiazole derivatives: These compounds share the thiadiazole ring and may exhibit similar chemical reactivity and biological activity.
Benzamido derivatives: Compounds with the benzamido group can be compared in terms of their amide bond formation and stability.
Sulfanylacetic acid derivatives: These compounds can be compared based on their sulfanyl group reactivity and potential for oxidation.
The uniqueness of This compound lies in its combination of these structural features, which may confer distinct properties and applications not found in other similar compounds.
Properties
CAS No. |
108806-19-5 |
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Molecular Formula |
C18H23N3O4S2 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[[5-[(4-heptoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C18H23N3O4S2/c1-2-3-4-5-6-11-25-14-9-7-13(8-10-14)16(24)19-17-20-21-18(27-17)26-12-15(22)23/h7-10H,2-6,11-12H2,1H3,(H,22,23)(H,19,20,24) |
InChI Key |
RRFJTIAZLAXVCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)O |
Origin of Product |
United States |
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